
(1H-Imidazol-2-yl)methanesulfonamide
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Overview
Description
(1H-Imidazol-2-yl)methanesulfonamide is a heterocyclic compound featuring an imidazole ring substituted with a methanesulfonamide group. Imidazole derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1H-Imidazol-2-yl)methanesulfonamide typically involves the cyclization of amido-nitriles. One method reported involves the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate various functional groups, including aryl halides and heterocycles.
Industrial Production Methods: Industrial production methods for imidazole derivatives often involve multi-step synthesis protocols that ensure high yield and purity. These methods may include the use of advanced catalysts and optimized reaction conditions to facilitate large-scale production .
Chemical Reactions Analysis
Types of Reactions: (1H-Imidazol-2-yl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form imidazole N-oxides.
Reduction: Reduction reactions can convert imidazole derivatives into their corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazole N-oxides, while reduction can produce amines .
Scientific Research Applications
(1H-Imidazol-2-yl)methanesulfonamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and functional materials.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Imidazole derivatives are explored for their potential as antifungal, antibacterial, and anticancer agents.
Industry: The compound is utilized in the development of agrochemicals and dyes for solar cells
Mechanism of Action
The mechanism of action of (1H-Imidazol-2-yl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in the active sites of enzymes, inhibiting their activity. Additionally, the sulfonamide group can form hydrogen bonds with amino acid residues, enhancing binding affinity .
Comparison with Similar Compounds
(1H-Benzimidazol-2-yl)methanesulfonamide: Similar structure but with a benzimidazole ring.
(1H-Imidazol-1-yl)methanesulfonamide: Similar but with a different substitution pattern on the imidazole ring
Uniqueness: (1H-Imidazol-2-yl)methanesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in research and industry .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (1H-Imidazol-2-yl)methanesulfonamide, and how can purity be optimized?
- Methodology : The compound can be synthesized via sulfonylation of imidazole derivatives using methanesulfonyl chloride in the presence of a base (e.g., triethylamine). Optimization includes temperature control (0–5°C to minimize side reactions) and purification via recrystallization or column chromatography using ethyl acetate/hexane gradients . Purity validation requires HPLC (≥95%) and corroboration with NMR (¹H/¹³C) and mass spectrometry .
Q. How can the structural integrity of this compound be confirmed experimentally?
- Methodology : Use single-crystal X-ray diffraction (SC-XRD) for definitive structural confirmation. Crystallization in polar solvents (e.g., methanol/water) and analysis with software like WinGX or SHELX suite ensures accurate bond-length and angle measurements . Complementary techniques include FT-IR (to confirm sulfonamide S=O stretches at ~1150–1350 cm⁻¹) and 2D NMR (COSY, HSQC) to resolve imidazole proton coupling .
Q. What are the key physicochemical properties of this compound relevant to solubility and stability?
- Data : While specific data for this derivative is limited, sulfonamides generally exhibit moderate aqueous solubility (enhanced at pH >7 due to deprotonation). Stability studies (TGA/DSC) under nitrogen suggest thermal decomposition >200°C. Store at 2–8°C in inert atmospheres to prevent oxidation .
Advanced Research Questions
Q. How can conflicting bioactivity data for imidazole sulfonamides be resolved in antimicrobial assays?
- Methodology : Discrepancies in MIC values (e.g., gram-positive vs. gram-negative bacteria) may arise from membrane permeability differences. Standardize assays using CLSI guidelines, include efflux pump inhibitors (e.g., phenylalanine-arginine β-naphthylamide) to assess intrinsic activity, and validate via time-kill kinetics . Comparative studies with structural analogs (e.g., benzimidazole sulfonamides) can isolate substituent effects .
Q. What strategies are effective in elucidating the mechanism of action for imidazole sulfonamides in enzyme inhibition?
- Methodology : Use molecular docking (AutoDock Vina) to predict binding to targets like carbonic anhydrase or Factor XIa. Validate with SPR (surface plasmon resonance) for binding affinity (KD) and enzymatic assays (e.g., fluorometric inhibition of human recombinant enzymes). Crystallize enzyme-ligand complexes for high-resolution interaction maps .
Q. How can green chemistry principles be applied to scale up synthesis sustainably?
- Methodology : Replace traditional solvents with cyclopentyl methyl ether (CPME) or water-ethanol mixtures. Microwave-assisted synthesis reduces reaction times (30–60 minutes vs. 6–12 hours) and improves yields by 15–20%. Monitor reaction progress via inline FT-IR to minimize waste .
Q. Data Analysis & Experimental Design
Q. What statistical approaches are suitable for analyzing dose-response data in cytotoxicity studies?
- Methodology : Use nonlinear regression (GraphPad Prism) to calculate IC₅₀ values. Apply ANOVA with post-hoc Tukey tests for multi-group comparisons. For high-throughput screens, employ Z’-factor validation to ensure assay robustness (Z’ >0.5) .
Q. How can crystallographic data resolve polymorphism in sulfonamide derivatives?
- Methodology : Perform polymorph screening via solvent-drop grinding with 10+ solvents. SC-XRD and PXRD distinguish forms, while DSC identifies thermodynamic stability. Computational tools (Mercury CSD) predict packing motifs and stability .
Q. Emerging Applications
Q. What role do imidazole sulfonamides play in designing metal-organic frameworks (MOFs)?
- Methodology : The sulfonamide group acts as a ligand for transition metals (e.g., Cu²⁺, Zn²⁺). Characterize MOFs via BET surface area analysis and PXRD. Applications include gas storage (CO₂ uptake at 298 K) or catalysis (acid-base bifunctional sites) .
Q. How can this compound be modified to enhance blood-brain barrier (BBB) penetration for CNS targets?
Properties
Molecular Formula |
C4H7N3O2S |
---|---|
Molecular Weight |
161.19 g/mol |
IUPAC Name |
1H-imidazol-2-ylmethanesulfonamide |
InChI |
InChI=1S/C4H7N3O2S/c5-10(8,9)3-4-6-1-2-7-4/h1-2H,3H2,(H,6,7)(H2,5,8,9) |
InChI Key |
OMDYPZCYKSVVOB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N1)CS(=O)(=O)N |
Origin of Product |
United States |
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